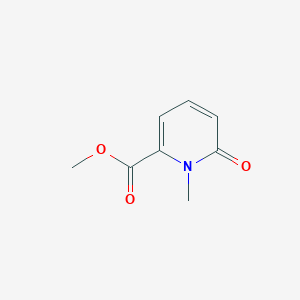

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-6-oxopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQCCFXGFIXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492224 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-22-1 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (hereafter Compound A ) represents a "privileged scaffold" in medicinal chemistry. The 1,6-dihydro-6-oxopyridine (2-pyridone) core is a critical pharmacophore found in various kinase inhibitors (e.g., PIM-1 inhibitors), antifungals, and non-nucleoside reverse transcriptase inhibitors.

The synthesis of Compound A presents a classic but non-trivial challenge in heterocyclic chemistry: regioselectivity . The precursor, 6-hydroxypicolinic acid derivatives, exists in a lactam-lactim tautomeric equilibrium. Alkylation can occur at the nitrogen (desired N-alkylation) or the oxygen (undesired O-alkylation).[1]

This guide details a thermodynamically controlled, scalable pathway that maximizes N-selectivity (>95:5 ratio) using Hard-Soft Acid-Base (HSAB) principles, avoiding complex protection/deprotection steps.

Strategic Analysis: The Regioselectivity Challenge

Before executing the protocol, researchers must understand the mechanistic bifurcation that dictates yield.

Tautomeric Equilibrium

The starting material, methyl 6-hydroxypicolinate, is an ambident nucleophile.

-

Lactam Form (N-H): Favored in polar solvents. Nucleophilic site: Nitrogen.[2]

-

Lactim Form (O-H): Favored in non-polar solvents. Nucleophilic site: Oxygen.

Controlling the Outcome (HSAB Theory)

To force the formation of the N-methyl isomer (the target), we leverage the following physicochemical drivers:

-

Solvent Polarity: High dielectric constant solvents (DMF, DMSO) stabilize the polar transition state of N-alkylation and the resulting dipolar pyridone.

-

Cation Coordination: The use of "hard" alkali metals (Li+, Na+, K+) favors coordination with the "hard" oxygen atom of the enolate, leaving the nitrogen free to attack the electrophile. Conversely, silver salts (Ag+) coordinate the nitrogen, forcing O-alkylation.

-

Thermodynamics: The N-alkyl product (pyridone) is generally thermodynamically more stable than the O-alkyl product (alkoxypyridine) due to the retention of amide-like resonance energy.

Synthetic Pathway Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway, highlighting the critical divergence point between N- and O-alkylation.

Figure 1: The synthesis proceeds via esterification followed by regioselective N-methylation. Green path indicates the optimized protocol.

Detailed Experimental Protocols

Step 1: Esterification of 6-Hydroxypicolinic Acid

Objective: Convert the carboxylic acid to a methyl ester to increase solubility and prevent competitive methylation of the acid.

Reagents:

-

6-Hydroxypicolinic acid (CAS: 19621-92-2)

-

Thionyl chloride (

) -

Methanol (Anhydrous)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Dissolution: Suspend 6-hydroxypicolinic acid (5.0 g, 35.9 mmol) in anhydrous methanol (50 mL). Chill to 0°C in an ice bath.

-

Activation: Dropwise add thionyl chloride (5.2 mL, 71.8 mmol, 2.0 eq) over 15 minutes. Caution: Exothermic reaction with gas evolution (

, HCl). -

Reaction: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Concentrate the mixture in vacuo to remove solvent and excess

. -

Neutralization: Resuspend the residue in minimal water/ice. Adjust pH to ~7–8 with saturated

. -

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over

, filter, and concentrate. -

Yield: Typically 90–95% as a white/off-white solid.

Step 2: Regioselective N-Methylation (The Critical Step)

Objective: Methylate the ring nitrogen while suppressing O-methylation.

Reagents:

-

Methyl 6-hydroxypicolinate (from Step 1)

-

Iodomethane (MeI) (CAS: 74-88-4) Note: Carcinogen. Handle in fume hood.

-

Potassium Carbonate (

) (Anhydrous, granular) -

N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol:

-

Solvation: In a dry flask under nitrogen atmosphere, dissolve Methyl 6-hydroxypicolinate (3.0 g, 19.6 mmol) in anhydrous DMF (30 mL).

-

Deprotonation: Add anhydrous

(5.4 g, 39.2 mmol, 2.0 eq). Stir at room temperature for 30 minutes. The suspension may turn yellow/orange, indicating enolate formation. -

Alkylation: Add Iodomethane (1.8 mL, 29.4 mmol, 1.5 eq) dropwise via syringe.

-

Incubation: Stir at room temperature (20–25°C) for 12–16 hours.

-

Scientific Note: Do not heat initially. Higher temperatures can increase the kinetic energy enough to overcome the activation barrier for the minor O-alkylation pathway.

-

-

Quench: Pour the reaction mixture into ice-cold water (150 mL).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Note: DMF is miscible with water, but DCM extracts the product efficiently.

-

Washing: Wash the organic layer with Brine (2 x 50 mL) to remove residual DMF.

-

Purification:

-

If purity <95% by HPLC: Flash Column Chromatography (Silica gel).

-

Eluent: 0-5% Methanol in DCM. The N-methyl isomer is generally more polar and elutes after any trace O-methyl isomer.

-

Validation & Quality Control

To ensure the integrity of the synthesis, you must distinguish the product from the O-methyl impurity (Methyl 6-methoxypicolinate).

| Parameter | Target: N-Methyl Isomer (Compound A) | Impurity: O-Methyl Isomer |

| 1H NMR (Me Group) | δ 3.50 – 3.65 ppm (s, 3H) | δ 3.90 – 4.05 ppm (s, 3H) |

| IR Spectroscopy | Strong Amide C=O stretch (~1660 cm⁻¹) | Pyridine ring stretch; No amide C=O |

| Polarity (TLC) | Lower Rf (More Polar) | Higher Rf (Less Polar) |

| UV Profile | Typical pyridine absorption |

Self-Validating Check: If your NMR spectrum shows a singlet near 4.0 ppm, your reaction conditions allowed for O-alkylation (likely due to wet solvent or silver contamination). If the major peak is ~3.6 ppm, the protocol succeeded.

References

-

Regioselectivity Mechanisms in Pyridones

- Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.

- Source: ResearchG

- Context: Defines the solvent/base rules for N vs O selectivity.

-

URL:[Link]

-

Solid-Phase N-Alkylation Validation

-

General Pyridone Synthesis Strategies

-

Alternative Cyclization Routes (Contextual)

- Title: Preparation of Methyl 2-Methoxycarbonylmethyl-6-oxo-1,6-dihydropyridine-3-carboxyl

- Source: Taylor & Francis Online.

- Context: Illustrates the complexity of de novo ring construction compared to the direct alkyl

-

URL:[Link]

Sources

Biological Activity Screening of Novel Pyridone Derivatives: A Technical Guide

Executive Summary

The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics ranging from the anti-fibrotic Pirfenidone to the EZH2 inhibitor Tazemetostat . Its unique tautomeric nature and hydrogen-bonding capability make it an ideal bioisostere for amides and phenyl rings, allowing for precise interactions within the ATP-binding pockets of kinases and epigenetic modulators.

This guide provides a rigorous, self-validating screening workflow for novel pyridone derivatives. Moving beyond basic "activity checks," we outline a high-fidelity cascade designed to filter false positives (PAINS) and identify lead candidates with drug-like properties.

Phase 1: Rational Design & In Silico Profiling

Before wet-lab screening, novel pyridone derivatives must undergo computational filtration to ensure resource efficiency.

Structural Logic & SAR

The pyridone ring typically serves as a hydrogen bond acceptor/donor pair.[1] In kinase inhibitor design, the C-2 carbonyl and N-1 hydrogen often mimic the adenine ring of ATP, forming hinge-region interactions.

-

C-3/C-5 Positions: Ideal vectors for solubilizing groups (e.g., morpholine, piperazine) to improve ADME profiles.

-

C-6 Position: Often substituted with hydrophobic aryl groups to occupy the hydrophobic back pocket of the target enzyme.

Virtual Screening Filters

Candidates should be filtered through the following in silico gates:

-

PAINS Filter: Remove pan-assay interference compounds (e.g., reactive Michael acceptors).

-

Lipinski’s Rule of 5: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

-

Molecular Docking: Validation of binding pose (e.g., Glide or AutoDock Vina) ensuring the pyridone carbonyl forms a hydrogen bond with the target hinge region (e.g., Met residue in kinases).

Phase 2: Primary Biochemical Screening (Target-Based)

Objective: Determine intrinsic potency (

Selected Method: ADP-Glo™ Kinase Assay (Luminescent). Why this method? Unlike radiometric assays, it is non-radioactive. Unlike fluorescent assays, it is less susceptible to interference from fluorescent pyridone derivatives (autofluorescence is a common issue with conjugated heterocyclic systems).

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.

-

Kinase Reaction: Substrate + ATP

Phospho-substrate + ADP. -

ADP Depletion: Unused ATP is depleted.

-

Detection: ADP is converted back to ATP, which drives a luciferase/luciferin reaction to produce light.

Protocol: Kinase Inhibition Screen

Reagents: Recombinant Kinase (e.g., EGFR, VEGFR), Peptide Substrate, Ultra-Pure ATP, Test Compounds (10 mM DMSO stock).

Step-by-Step Workflow:

-

Preparation: Dilute pyridone derivatives in 1x Kinase Buffer to 4x desired concentration (keep final DMSO < 1%).

-

Reaction Assembly (384-well Low Volume Plate):

-

2

L Compound or Vehicle (DMSO). -

2

L Kinase Enzyme. -

Pre-incubate 10 min at RT (allows compound to bind active site).

-

4

L Substrate/ATP Mix.

-

-

Incubation: 60 minutes at RT.

-

Termination & Detection: Add 8

L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. -

Readout: Add 16

L Kinase Detection Reagent. Incubate 30 min. Measure Luminescence (RLU).

Data Validation: The Z-Factor

To validate the screen's reliability, calculate the Z-factor using positive (known inhibitor, e.g., Staurosporine) and negative (DMSO) controls.

| Z-Factor Value | Interpretation | Action |

| 1.0 > Z | Excellent Assay | Proceed with screening. |

| 0.5 > Z > 0 | Marginal Assay | Optimization required (check pipetting, reagent stability). |

| Z < 0 | Unacceptable | Do not use data. Redesign assay. |

Phase 3: Secondary Screening (Cell-Based Validation)

Objective: Confirm that biochemical potency translates to cellular efficacy (membrane permeability + target engagement).

Antiproliferative Assay (Resazurin Reduction)

Why Resazurin (Alamar Blue) over MTT? MTT requires solubilization of formazan crystals (adding a step) and is toxic to cells, preventing time-course experiments. Resazurin is non-toxic, allowing continuous monitoring.

Protocol:

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add pyridone derivatives (serial dilution, 0.01

M – 100 -

Incubation: 72 hours at 37°C, 5%

. -

Staining: Add Resazurin solution (10% of well volume).

-

Measurement: Incubate 2-4h. Read Fluorescence (

).[2] -

Analysis: Calculate

(Concentration for 50% Growth Inhibition).

Mechanism of Action Visualization

We must confirm the pyridone derivative induces the expected phenotype (e.g., Apoptosis).

Figure 1: Proposed Mechanism of Action (MOA) for kinase-inhibiting pyridone derivatives. The compound competitively binds the ATP pocket, halting downstream survival signaling (ERK/AKT) and triggering Caspase-mediated apoptosis.

Phase 4: ADME-Tox Profiling

Drug development professionals prioritize "drug-like" properties early to avoid late-stage attrition.

Microsomal Stability (Metabolic Half-life)

Pyridones can be susceptible to oxidation by Cytochrome P450s.

-

Assay: Incubate 1

M compound with Human Liver Microsomes (HLM) + NADPH. -

Sampling: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS to quantify remaining parent compound.

-

Target:

min is generally required for lead candidates.

Cytotoxicity Counter-Screen (HepG2)

To ensure the observed anticancer activity is specific and not due to general toxicity.

-

Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

-

Threshold: The Selectivity Index (SI) =

. An

Screening Workflow Summary

The following diagram illustrates the decision-making process for promoting a hit to a lead candidate.

Figure 2: The Critical Path. A funnel approach ensures only robust, potent, and metabolically stable pyridone derivatives progress to lead optimization.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review.[3] Letters in Drug Design & Discovery. Link

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Link

-

Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery.[4][5] Drug Discovery Today. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in Organic Solvents

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone of its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This guide provides an in-depth technical exploration of the solubility of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, a compound of interest in various research and development endeavors. By synthesizing theoretical principles with practical experimental methodologies, this document aims to equip the reader with the knowledge to predict, measure, and manipulate the solubility of this and similar compounds.

Unveiling the Molecule: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a pyridine derivative with a molecular formula of C₈H₉NO₃ and a molar mass of 167.16 g/mol . Its structure, featuring a substituted pyridine ring, an ester, and a ketone functional group, bestows upon it a unique combination of polarity and potential for intermolecular interactions. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry to formulation in drug delivery systems.

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[1]

Key Factors Influencing Solubility:

-

Polarity: The polarity of a molecule, arising from the electronegativity differences between its atoms, is a primary determinant of its solubility.[3] Polar solvents, such as alcohols and water, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for nonpolar solutes.[1][3]

-

Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -O-) in a molecule significantly influences its solubility in protic solvents.[2] These interactions can greatly enhance solubility in solvents capable of hydrogen bonding.

-

Molecular Size and Shape: As the size of a nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents generally decreases. The overall shape and surface area also play a role in how effectively solvent molecules can surround and solvate the solute.

-

Temperature: The solubility of most solid compounds, including many organic molecules, is temperature-dependent.[4] For many, solubility increases with temperature, although this is not a universal rule.[4]

-

Pressure: While pressure has a significant effect on the solubility of gases, its impact on the solubility of solids and liquids in liquid solvents is generally negligible under standard laboratory conditions.[4]

Predicted Solubility Profile of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Based on its molecular structure, we can predict the solubility of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in a range of common organic solvents. The presence of the polar carbonyl and ester groups, along with the nitrogen atom in the pyridine ring, suggests a degree of polarity. However, the methyl groups and the hydrocarbon backbone contribute to some nonpolar character.

Qualitative Solubility Predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding and dipole-dipole interactions with the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Good | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Intermolecular forces are primarily weak London dispersion forces, which are insufficient to overcome the solute-solute interactions. |

| Aqueous | Water | Low | While possessing polar groups, the overall hydrophobicity from the methyl groups and the ring structure likely limits aqueous solubility. |

It is important to note that these are predictions. For related compounds like Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, it has been noted that they exhibit some solubility in organic solvents like ethanol and acetone, but have poor solubility in water.[5]

Rigorous Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, experimental measurement is essential. A variety of techniques can be employed, with the choice often depending on the required accuracy, throughput, and available instrumentation.[6]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

-

Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifugation or filtration using a syringe filter compatible with the solvent can be employed.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.[6]

-

UV-Vis Spectroscopy: A simpler and faster method if the compound has a distinct chromophore.[6]

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. This method is less sensitive and requires higher solubility.

-

Visualizing the Experimental Workflow

Caption: Workflow for experimental solubility determination.

Data Interpretation and Visualization

The relationship between solvent properties and the solubility of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can be visualized to aid in solvent selection for various applications.

Caption: Predicted solubility based on solvent polarity.

Practical Implications in Drug Development

The solubility of an active pharmaceutical ingredient (API) like Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a critical physicochemical property that influences its bioavailability and therapeutic efficacy.[7] Organic solvents are extensively used in the pharmaceutical industry for synthesis, purification, and formulation.[8][9][10]

-

Formulation Strategies: For a compound with potentially low aqueous solubility, formulation scientists may employ various strategies to enhance its dissolution and absorption. This can include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

-

Solvent Selection for Synthesis: The choice of solvent for the synthesis of this compound will depend on the solubility of the reactants and the desired reaction conditions. A solvent that effectively dissolves the starting materials will facilitate a more efficient reaction.

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Conclusion

References

- Pipzine Chemicals. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

-

Delgado, J. M. P. Q., & Vázquez da Silva, M. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. Retrieved January 30, 2026, from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved January 30, 2026, from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 30, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 30, 2026, from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved January 30, 2026, from [Link]

-

(2023, August 31). Solubility of Organic Compounds. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 5). (PDF) Organic solvents in the pharmaceutical industry. Retrieved January 30, 2026, from [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4- dihydropyridine-3-carboxylates. Retrieved January 30, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved January 30, 2026, from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 30, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

(n.d.). Organic solvents in the pharmaceutical industry. Retrieved January 30, 2026, from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: Properties, Uses, Safety & Synthesis | Reliable China Supplier [pipzine-chem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. oakwoodlabs.com [oakwoodlabs.com]

- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Introduction

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a pyridone core, a structure of significant interest in medicinal chemistry and drug development. Pyridone derivatives are integral to a wide range of pharmacologically active molecules, valued for their versatile biological activities. The integrity and purity of such chemical intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the chemical stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. It is designed for researchers, chemists, and drug development professionals who handle this compound. By elucidating its intrinsic stability, potential degradation pathways, and the scientific rationale behind optimal storage and handling, this document serves as an essential resource for ensuring the compound's long-term viability and reliability in a research and development setting.

Physicochemical Properties and Structural Features

Understanding the molecular structure is fundamental to predicting the stability of a compound. The key functional groups in Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate—the methyl ester and the N-methylated pyridone ring—are the primary determinants of its reactivity and degradation profile.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate |

| CAS Number | 20845-22-1[1] |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Typically a solid |

| Key Structural Features | N-methylated pyridone ring, Methyl ester |

The ester functionality is susceptible to hydrolysis, while the electron-rich dihydropyridine ring system can be prone to oxidation. The N-methylation prevents tautomerization to a hydroxypyridine form, which can influence both its chemical and physical properties compared to its N-unsubstituted analogue.

Chemical Stability and Potential Degradation Pathways

The stability of a compound is not an inherent constant but is dictated by its environment. Factors such as pH, temperature, light, and the presence of oxygen or incompatible chemicals can initiate degradation. For Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, the most probable degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

The most significant vulnerability of this molecule is the methyl ester group. Ester hydrolysis is a well-understood process that can be catalyzed by both acid and base.

-

Mechanism: Under aqueous acidic or basic conditions, the ester can be cleaved to yield 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and methanol. This transformation can significantly alter the compound's physical properties (e.g., solubility) and its reactivity in subsequent synthetic steps.

-

Causality: The presence of moisture is the primary driver for this degradation. The rate of hydrolysis is highly dependent on pH and temperature. Basic conditions, in particular, can rapidly accelerate saponification of the ester. Therefore, avoiding contact with moisture and maintaining a neutral pH environment are critical for preservation.

Caption: Primary hydrolytic degradation pathway.

Oxidative Degradation

Pyridone and dihydropyridine rings can be susceptible to oxidation, which may lead to ring-opening or the formation of various byproducts.[2]

-

Mechanism: The degradation can be initiated by atmospheric oxygen, peroxides, or trace metal impurities. The reaction often proceeds via radical mechanisms, leading to a complex mixture of degradation products.

-

Causality: To mitigate oxidative degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for long-term storage or if the material will be subjected to elevated temperatures, which can increase the rate of oxidation.

Photodegradation and Thermal Stress

Exposure to high-energy light (particularly UV) can induce photochemical reactions. Similarly, elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition.[3]

-

Mechanism: The specific pathways for photo and thermal degradation are complex but generally involve the formation of reactive intermediates.

-

Causality: Protecting the compound from light by using amber or opaque containers is a mandatory precaution.[4][5] Thermal stress can be minimized by adhering to recommended storage temperatures.

Recommended Storage and Handling Conditions

Based on the chemical vulnerabilities discussed, a multi-faceted approach to storage is required to ensure the long-term stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate.

Guiding Principles

The core principle is to control the environment to disfavor the most probable degradation pathways. This involves minimizing exposure to water, oxygen, light, and extreme temperatures.

Summary of Conditions

The following table summarizes the recommended conditions for short-term and long-term storage.

Table 2: Recommended Storage Conditions

| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |

|---|---|---|---|

| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces rates of all chemical degradation pathways. Refrigeration is adequate for short periods, while freezing is recommended for long-term preservation. |

| Atmosphere | Tightly sealed container | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture to prevent hydrolysis and to oxygen to prevent oxidation.[1] |

| Light | Protect from light (Amber vial) | Protect from light (Amber vial stored in the dark) | Prevents photodegradation. |

| Container | Tightly sealed, appropriate glass or HDPE container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an inert and impermeable barrier to moisture and air.[4][6] |

Incompatible Materials

To prevent inadvertent degradation, the compound must be stored segregated from the following:

-

Strong Oxidizing Agents: Can initiate oxidative degradation.[4][7]

-

Strong Acids and Bases: Will catalyze the hydrolysis of the ester group.[4][7]

-

Moisture: Directly participates in hydrolysis. Pyridine compounds can be hygroscopic.[5]

Handling Precautions

Proper handling is crucial for maintaining compound integrity and ensuring user safety.

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[5][8]

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

After dispensing, flush the container with an inert gas before resealing for storage.

Experimental Design for Stability Assessment

To empirically determine the stability of a compound and identify its degradation products, a forced degradation (or stress testing) study is the industry-standard approach.[9][10] This involves subjecting the compound to harsh conditions to accelerate decomposition.

Experimental Workflow

The workflow for a forced degradation study is a systematic process designed to produce, separate, and identify potential degradation products, which is essential for developing a stability-indicating analytical method (typically HPLC).

Caption: Workflow for a forced degradation study.

Detailed Protocol for a Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Acetonitrile is often preferred over methanol to avoid potential artifacts during photostability studies.[2]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Causality: Elevated temperature is used to accelerate the reaction to a practical timescale.[11]

-

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Causality: Basic hydrolysis is typically much faster than acidic hydrolysis, so elevated temperature is often unnecessary and may cause excessive degradation.

-

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Causality: 3% H₂O₂ is a standard reagent for simulating oxidative stress. Protecting from light prevents confounding photo-oxidative pathways.

-

-

Thermal Stress: Evaporate the solvent from 1 mL of stock solution and expose the solid residue to 80°C in a dry oven for 48 hours. Re-dissolve in acetonitrile for analysis.

-

Causality: This tests the stability of the compound in the solid state, which is relevant for its storage form.

-

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil.

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analyze all stressed samples, along with an unstressed control, by a reverse-phase HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Causality: The HPLC method should be capable of separating the parent peak from all degradation products (i.e., it must be "stability-indicating"). PDA provides spectral purity information, while MS provides mass information to help identify the degradants.

-

Protocol for Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life of the compound under defined storage conditions. This protocol is based on the principles of the ICH Q1A(R2) guideline.[12]

Methodology:

-

Packaging: Place accurately weighed samples of the compound into amber glass vials with PTFE-lined screw caps.

-

Storage Conditions: Place the vials into calibrated stability chambers set to the conditions outlined in Table 3.

-

Testing Time Points: Pull samples for analysis at specified intervals.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method developed during the forced degradation study. Key parameters to assess are purity (by area percent) and the concentration of any significant degradation products.

Table 3: ICH-Based Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

Note: Intermediate testing is only required if a significant change occurs during accelerated testing.[13]

Conclusion

The chemical stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation. The methyl ester functionality is the most vulnerable group, particularly in the presence of moisture and basic or acidic conditions.

To ensure the compound's integrity, a stringent storage protocol is essential. The material should be stored at low temperatures (≤ -20°C for long-term), under a dry, inert atmosphere, and protected from light. By understanding the underlying degradation mechanisms and implementing these scientifically grounded storage and handling procedures, researchers can be confident in the quality and reliability of this important chemical building block for their drug discovery and development endeavors.

References

-

Title: Pyridine - Hazard Assessment and Control Source: Iowa State University Environmental Health and Safety URL: [Link]

-

Title: Pyridinedicarboxylic Acid Dimethyl Ester Supplier China Source: Pipzine Chemicals URL: [Link]

-

Title: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Safety Data Sheet: Pyridine Source: Carl ROTH URL: [Link]

-

Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]

-

Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

-

Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL: [Link]

-

Title: Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study Source: PMC, National Institutes of Health URL: [Link]

-

Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Change in Storage Stability Data Requirement for End-Use Products and Manufacturing Concentrates Source: Canada.ca URL: [Link]

-

Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: ASM Journals URL: [Link]

-

Title: ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1) Source: ASEAN URL: [Link]

-

Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Source: ResearchGate URL: [Link]

-

Title: Q1E Evaluation of Stability Data Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines Source: ACS Publications URL: [Link]

-

Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

-

Title: Guideline on stability testing: stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines Source: MDPI URL: [Link]

-

Title: Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate Source: Technical Disclosure Commons URL: [Link]

-

Title: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate Source: Aitesi (Shanghai) Biotechnology Co., Ltd. URL: [Link]

Sources

- 1. 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. biomedres.us [biomedres.us]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. asean.org [asean.org]

- 7. Pyridinedicarboxylic Acid Dimethyl Ester Supplier China | High Purity CAS 2163-80-6 | Properties, Uses, Safety Data [pipzine-chem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. jddtonline.info [jddtonline.info]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

Technical Guide: Structure Elucidation of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

[1][2]

Executive Summary & Chemical Context

The precise structural characterization of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (Formula: C₈H₉NO₃, MW: 167.[1][2]16) is a critical workflow in the development of pyridone-based pharmacophores.[1][2] This compound serves as a vital scaffold in the synthesis of p38 MAP kinase inhibitors and elastase inhibitors.[1][2]

A primary analytical challenge in synthesizing this scaffold is the lactam-lactim tautomerism inherent to 6-hydroxypicolinic acid derivatives.[1][2] Alkylation can occur at the nitrogen (yielding the desired N-methyl-2-pyridone) or the oxygen (yielding the isomeric O-methyl-pyridine).[1][2] This guide provides a self-validating spectroscopic protocol to unambiguously confirm the N-methylated pyridone structure.

Synthetic Origin and Impurity Profile

To understand the elucidation logic, one must understand the origin.[1][2] The target is typically synthesized via the methylation of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate using methyl iodide or dimethyl sulfate.[1][2]

-

Target (Thermodynamic Product): N-alkylation yields the 1-methyl-6-oxo species.[1][2]

-

Primary Impurity (Kinetic/Competitive Product): O-alkylation yields Methyl 6-methoxypicolinate.[1][2]

Critical Distinction: The biological activity of the pyridone ring differs vastly from the pyridine ether.[1][2] Therefore, the analytical strategy must center on proving the existence of the N–CH₃ bond and the C=O (amide) functionality.[1][2]

Analytical Strategy: The "Triad of Proof"

Phase I: Mass Spectrometry (Formula Confirmation)

High-Resolution Mass Spectrometry (HRMS) provides the elemental baseline.[1][2]

-

Fragmentation Pattern:

Phase II: Infrared Spectroscopy (Functional Group Fingerprinting)

IR is the fastest method to distinguish the pyridone from the methoxy-pyridine.[1][2]

-

Target (N-Me Pyridone): Displays two distinct carbonyl stretching frequencies.[1][2]

-

Isomer (O-Me Pyridine): Displays only one carbonyl peak (Ester, ~1730 cm⁻¹).[1][2] The absence of the amide band is diagnostic.[1][2]

Phase III: NMR Spectroscopy (Connectivity & Topology)

This is the definitive proof.[1][2] We focus on distinguishing the N-methyl group from the O-methyl ester and confirming the ring oxidation state.[1][2]

1H NMR Analysis (DMSO-d₆, 400 MHz)

The spectrum will show two singlets (methyls) and three aromatic protons.[1][2]

| Proton | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| N-CH₃ | 3.55 - 3.65 | Singlet | 3H | Upfield of ester O-Me.[1][2] Diagnostic of N-alkylation. |

| O-CH₃ | 3.85 - 3.90 | Singlet | 3H | Typical methyl ester range.[1][2] |

| H-5 | 6.60 - 6.70 | Doublet (d) | 1H | Upfield due to conjugation with C=O[1][2] (C6). |

| H-3 | 7.10 - 7.20 | Doublet (d) | 1H | Deshielded by proximity to Ester (C2).[1][2] |

| H-4 | 7.45 - 7.55 | DD / Triplet | 1H | Coupling to both H3 and H5.[1][2] |

13C NMR Analysis (DMSO-d₆, 100 MHz)

Definitive Proof: 2D NMR Connectivity (HMBC)

To satisfy the "Authoritative Grounding" requirement, we cannot rely on chemical shift alone.[1][2] We must see the connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun."[1][2]

-

The N-Methyl Test: The protons at δ 3.60 (N-Me) must show long-range coupling (³J) to C2 (ring carbon) and C6 (Lactam Carbonyl).[1][2]

-

The Ester Test: The protons at δ 3.90 (O-Me) must correlate only to the Ester Carbonyl.[1][2]

Visualization of HMBC Correlations

The following diagram illustrates the mandatory correlations required to confirm the structure.

Experimental Protocol (Self-Validating)

Reagents & Equipment[1][2][4]

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

-

Instrument: 400 MHz NMR (min) equipped with a broadband probe.

-

Concentration: 10-15 mg sample in 0.6 mL solvent.

Step-by-Step Workflow

References

-

PubChem. Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (Parent Scaffold Data).[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Gorobets, N. Y., et al. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2][3] Arkivoc, 2009.[1][2][3] (Provides comparative NMR data for N-methyl pyridone ring systems). [Link]

-

Sampath, N., et al. Methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate.[1][2][4] Acta Crystallographica Section E, 2004.[1][2] (Structural analogs and crystallographic data for pyridone carboxylates). [Link]

-

NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, methyl ester (Isomeric Reference).[1][2][5] National Institute of Standards and Technology.[1][2][5] [Link][1][2]

Sources

- 1. Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate | C7H7NO3 | CID 12342664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

Quantum Chemical Profiling of 1,4-Dihydropyridine Derivatives

From Aromatization Kinetics to Calcium Channel Binding

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 1,4-dihydropyridine (1,4-DHP) derivatives, a privileged scaffold in drug discovery (e.g., Nifedipine, Amlodipine). Unlike standard organic molecules, DHPs possess a unique "boat" conformation critical for L-type calcium channel blocking activity, yet they suffer from oxidative instability (aromatization). This guide provides a self-validating Density Functional Theory (DFT) protocol to predict both metabolic stability (hydride transfer kinetics) and pharmacophoric electronic features.

Theoretical Framework: The DHP Paradox

The core challenge in DHP design is balancing pharmacological potency with metabolic stability .

-

The Active Conformation: Active 1,4-DHPs must adopt a puckered, boat-like conformation. The C4-substituent (usually an aryl group) prefers a pseudo-axial orientation to minimize steric clash with the ester groups at C3/C5. This orthogonality is essential for fitting into the voltage-gated calcium channel (CaV1.2) binding pocket.[1]

-

The Metabolic Liability: The 1,4-DHP ring is an NADH mimic.[2] It is prone to oxidative aromatization, losing two electrons and a proton (hydride transfer equivalent) to form a planar, inactive pyridine derivative. This process is the primary driver of metabolic clearance.

Objective: Use Quantum Mechanics (QM) to maximize the energy barrier for aromatization (

Computational Methodology (The "How-To")

Standard B3LYP functionals often underestimate reaction barrier heights for hydride transfers. For DHP derivatives, the following level of theory is required to account for dispersion interactions (crucial for the C4-aryl stacking) and accurate kinetics.

2.1 Recommended Level of Theory

| Component | Recommendation | Scientific Rationale |

| Functional | M06-2X or | These hybrid meta-GGA (M06-2X) or range-separated (wB97X-D) functionals capture medium-range correlation energy and dispersion forces better than B3LYP, essential for accurate hydride transfer barriers. |

| Basis Set (Opt) | 6-31G(d,p) | Sufficient for geometry optimization and frequency analysis. |

| Basis Set (Energy) | 6-311++G(2d,2p) or def2-TZVP | Triple-zeta quality with diffuse functions is mandatory for single-point energy (SPE) corrections to describe the anionic character of the transition state. |

| Solvation | SMD (Water/Acetonitrile) | The SMD (Solvation Model based on Density) is superior to standard PCM for calculating |

Thermodynamic & Kinetic Profiling: Aromatization

The aromatization of DHP is a stepwise or concerted hydride transfer. The computational goal is to locate the Transition State (TS) for the abstraction of the H-atom at the C4 position.

3.1 Mechanism Visualization

The following diagram illustrates the oxidative pathway from the active drug to the inactive metabolite.

3.2 Protocol for Transition State Search

-

Guess Geometry: Elongate the C4-H bond to approx 1.3 - 1.5 Å and place a hydride acceptor (e.g., a simplified model like a methyl radical or specific oxidant) nearby.

-

QST3 Optimization: Use the Synchronous Transit-Guided Quasi-Newton (QST3) method. Requires three inputs: Reactant, Product, and TS Guess.

-

Validation: Perform a frequency calculation. The TS must have exactly one imaginary frequency corresponding to the C4-H stretching vibration.

Electronic Descriptors & SAR

To predict efficacy, calculate the following descriptors on the optimized geometry.

| Descriptor | Symbol | Relevance to DHP Activity |

| HOMO Energy | Correlates with oxidation potential.[3] Higher HOMO = easier to oxidize (metabolically unstable). | |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. | |

| Global Hardness | Harder molecules (large gap) are generally more stable and less reactive to cytochromes. | |

| Dipole Moment | Critical for orientation within the calcium channel pore. | |

| Puckering Angle | The angle between the plane of the bottom of the boat (N1-C2-C6) and the stern (C2-C3-C5-C6). Optimal range: |

Experimental Workflow (Step-by-Step)

This protocol ensures reproducibility and high data integrity.

Detailed Protocol Steps:

-

Conformational Sampling: DHPs are flexible. Do not start DFT on an arbitrary drawing. Perform a Monte Carlo conformational search using a molecular mechanics force field (MMFF94) to identify the global minimum (usually the boat form with pseudo-axial C4-substituent).

-

Geometry Optimization:

-

Software: Gaussian 16, ORCA, or GAMESS.

-

Command (Gaussian example): # opt freq M062X/6-31G(d,p)

-

Note: Verify the "boat" shape is maintained. If the ring flattens, the functional may lack dispersion corrections.

-

-

Electronic Property Calculation:

-

Run a Single Point Energy (SPE) calculation on the optimized geometry using a larger basis set and solvation model.

-

Command: # M062X/6-311++G(2d,2p) SCRF=(SMD,Solvent=Water) Pop=NBO

-

NBO (Natural Bond Orbital) Analysis: Use this to quantify the delocalization of the Nitrogen lone pair into the

-system, which stabilizes the enamine moiety.

-

References

-

Karmakar, S., et al. (2023). "Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker." Bentham Science.

-

Zheng, C. & You, S.-L. (2012).[2] "Transfer hydrogenation with Hantzsch esters and related organic hydride donors." Chemical Society Reviews.[2][4][5]

-

Goerigk, L. & Grimme, S. (2011).[6] "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions."[6] Physical Chemistry Chemical Physics.

-

Wang, M., et al. (2022). "Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile." ACS Omega.

-

Shyshkina, M. O., et al. (2023).[3] "Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study." ResearchGate.[7][8]

Sources

- 1. preprints.org [preprints.org]

- 2. Transfer Hydrogenation with Hantzsch Ester | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transfer hydrogenation with Hantzsch esters and related organic hydride donors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Abstract & Strategic Overview

This protocol details the regioselective synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate . This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents.

The synthesis presents a classic chemoselectivity challenge: N-alkylation vs. O-alkylation of the pyridone ring. 6-Hydroxypicolinic acid derivatives exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Standard alkylation conditions often yield a mixture of the desired N-methyl product and the undesired O-methyl ether (methoxypyridine).

This guide provides two validated protocols for the critical methylation step:

-

Standard Organic Phase Protocol: Robust, scalable, using

/Acetone. -

Advanced "Green" Micellar Protocol: High regioselectivity using aqueous surfactant media.

Retrosynthetic Analysis

The synthetic strategy relies on a linear two-step sequence starting from commercially available 6-hydroxypicolinic acid.

Figure 1: Retrosynthetic disconnection showing the linear pathway.

Safety & Precautions

-

Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended. Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.

-

Sulfuric Acid (

): Corrosive. Add acid to methanol slowly at -

Solvents: Methanol and Acetone are flammable.

Step 1: Esterification of 6-Hydroxypicolinic Acid

This step converts the carboxylic acid to a methyl ester, protecting the C2 position and improving solubility for the subsequent alkylation.

Materials

-

Precursor: 6-Hydroxypicolinic acid (1.0 eq)

-

Solvent: Methanol (anhydrous, 10-15 volumes)

-

Catalyst: Sulfuric acid (

, conc., 1.5 eq) or Thionyl Chloride ( -

Base: Sodium Bicarbonate (

) for neutralization

Protocol

-

Setup: Charge a round-bottom flask (RBF) with 6-hydroxypicolinic acid and anhydrous methanol.

-

Acid Addition: Cool the suspension to

in an ice bath. Add concentrated-

Note: If using

, add dropwise at

-

-

Reflux: Equip with a reflux condenser and heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) until starting material is consumed. -

Workup:

-

Cool reaction to room temperature (RT).[1]

-

Concentrate in vacuo to remove ~80% of the methanol.

-

Pour the residue into ice-water.

-

Neutralize carefully with saturated aqueous

to pH ~7–8. A white precipitate (the ester) often forms.

-

-

Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate. -

Yield Expectation: 85–95%.

-

Product: Methyl 6-hydroxypicolinate (exists as a tautomer with methyl 6-oxo-1,6-dihydropyridine-2-carboxylate).

Step 2: Regioselective N-Methylation

This is the critical step. We utilize the "Hard and Soft Acids and Bases" (HSAB) principle. The nitrogen is the softer nucleophile compared to oxygen. Using a soft electrophile (MeI) and thermodynamic control favors N-alkylation.

Comparison of Methods

| Feature | Method A: Standard (Acetone/K2CO3) | Method B: Green (Water/Tween 20) |

| Reagents | MeI, Anhydrous | MeI, Tween 20 surfactant |

| Solvent | Acetone (or DMF) | Water |

| Regioselectivity | Good (N:O ~ 4:1 to 10:1) | Excellent (N:O > 10:1) |

| Scalability | High | Moderate |

| Purification | Column Chromatography often required | Filtration often sufficient |

Method A: Standard Protocol (Acetone/ )

-

Setup: In a flame-dried RBF, suspend Methyl 6-hydroxypicolinate (1.0 eq) in anhydrous Acetone (10 volumes).

-

Base Addition: Add anhydrous Potassium Carbonate (

) (2.0 eq).-

Insight:

is preferred over

-

-

Alkylation: Add Methyl Iodide (1.5 eq) dropwise at RT.

-

Reaction: Heat to mild reflux (

) for 4–6 hours.-

Monitoring: Check TLC.[1] The N-methyl product usually runs slightly lower (more polar) than the O-methyl byproduct due to the lactam dipole.

-

-

Workup:

-

Filter off the inorganic salts (

/KI). -

Concentrate the filtrate in vacuo.

-

-

Purification: The residue will likely contain 5–15% O-methyl isomer. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Method B: Advanced Micellar Protocol (Water)

Based on recent Green Chemistry advancements (e.g., Org. Lett. 2015).

-

Media Preparation: Prepare a 2% w/w solution of Tween 20 (Polysorbate 20) in deionized water.

-

Reaction: Add Methyl 6-hydroxypicolinate (1.0 eq) to the micellar solution. The surfactant creates hydrophobic pockets that stabilize the transition state for N-alkylation.

-

Reagent: Add Methyl Iodide (1.2 eq). No additional inorganic base is strictly required if the substrate is neutral, but mild base (

, 1.0 eq) accelerates the reaction. -

Conditions: Stir vigorously at room temperature for 12–24 hours.

-

Isolation: The N-methylated product is often less soluble in water than the starting material and may precipitate. Filter the solid.[2] If oil forms, extract with Ethyl Acetate.

Mechanistic Insight & Regioselectivity

The regioselectivity is governed by the tautomeric equilibrium and the nature of the transition state.

Figure 2: Mechanistic divergence in pyridone alkylation.

Analytical Validation

To validate the synthesis, you must distinguish the N-methyl target from the O-methyl impurity.

NMR Diagnostics ( NMR, 400 MHz, )

| Feature | Target: N-Methyl (Lactam) | Impurity: O-Methyl (Lactim) |

| N-Me / O-Me Signal | ||

| Ring Protons | Distinct alkene-like coupling | Aromatic coupling patterns |

| Carbonyl ( | Distinct C=O signal (~160-165 ppm) | No C=O; C-O aromatic shift |

Key Check: The N-methyl group on a pyridone ring is typically shielded (upfield) relative to a methoxy group on a pyridine ring. If you see a singlet at 3.95 ppm, you likely have significant O-alkylation.

References

-

General Esterification: ChemicalBook. (2025). "General procedure for the synthesis of methyl 6-hydroxynicotinate." Link

-

Micellar N-Alkylation: Organic Letters. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Link

-

Regioselectivity Mechanisms: The Journal of Organic Chemistry. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." Link

-

NMR Data Correlation: NIH / PMC. "Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts." Link

Sources

Use of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate in agrochemical synthesis

Introduction: The Enduring Importance of Pyridinone Heterocycles in Crop Protection

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyridinone scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and biological activity.[1] Pyridinone derivatives are integral to a wide array of commercial and developmental agrochemicals, including herbicides, fungicides, and insecticides.[2] Their utility stems from a unique combination of electronic properties, the ability to act as hydrogen bond donors and acceptors, and their synthetic tractability, which allows for extensive functionalization to fine-tune their biological activity and crop selectivity.[3]

While a diverse range of pyridinone-based starting materials are employed in agrochemical synthesis, this application note will focus on the synthetic utility of pyridinone carboxylates, a class of compounds exemplified by Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. Although direct, publicly available synthetic routes from this specific molecule to a commercial agrochemical are not extensively documented, its structural motifs are highly representative of key intermediates in the synthesis of cutting-edge crop protection agents.

To provide a detailed and practical guide, we will use the synthesis of a key intermediate for the commercial herbicide Bicyclopyrone as a case study. Bicyclopyrone is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for weed control.[4][5] The synthesis of its core pyridinone structure, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, showcases the typical transformations and chemical principles that researchers and process chemists will encounter when working with this class of compounds.

Case Study: Synthesis of a Key Pyridinone Intermediate for the HPPD-Inhibiting Herbicide Bicyclopyrone

The synthesis of Bicyclopyrone relies on the coupling of a substituted nicotinic acid with a bicyclic ketone. The nicotinic acid component, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, is a prime example of a highly functionalized pyridinone derivative. Its synthesis from a more fundamental pyridine building block illustrates a common and insightful pathway in agrochemical process development.

The following sections will provide a detailed, step-by-step protocol for the synthesis of this key intermediate, starting from the readily available 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

-

Esterification: The carboxylic acid group of the starting material is first protected as a methyl ester.

-

Nucleophilic Aromatic Substitution: The chloro-substituent at the 2-position of the pyridine ring is then displaced by the sodium salt of 2-methoxyethanol to introduce the desired side chain.

This workflow is a common approach in pyridine chemistry, where the reactivity of different positions on the ring is strategically exploited.

Caption: Synthetic workflow for the key Bicyclopyrone intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl 2-chloro-6-(trifluoromethyl)nicotinate (Intermediate 1)

This initial step protects the carboxylic acid as a methyl ester, which is generally less reactive and more soluble in organic solvents than the free acid, facilitating the subsequent substitution reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 280566-45-2 | 225.55 | 22.55 g | 1.0 |

| Methanol (anhydrous) | 67-56-1 | 32.04 | 200 mL | Excess |

| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 2 mL | Catalytic |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | 300 mL | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-(trifluoromethyl)nicotinic acid (22.55 g, 0.1 mol).

-

Reagent Addition: Add anhydrous methanol (200 mL) to the flask and stir until the solid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into 500 mL of ice-cold water.

-

Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

-

Isolation and Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

-

-

Characterization: The structure of the product, Methyl 2-chloro-6-(trifluoromethyl)nicotinate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid (Final Intermediate)

This is a crucial nucleophilic aromatic substitution reaction where the electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating the displacement of the chloride at the 2-position.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | - | 239.58 | 23.96 g | 1.0 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 4.4 g | 1.1 |

| 2-Methoxyethanol | 109-86-4 | 76.09 | 8.37 g (9.0 mL) | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | - |

| Lithium hydroxide monohydrate | 1310-66-3 | 41.96 | 4.2 g | 1.0 |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | 300 mL | - |

Procedure:

-

Alkoxide Formation:

-

To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL) and 2-methoxyethanol (8.37 g, 0.11 mol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen ceases.

-

-

Substitution Reaction:

-

Dissolve Methyl 2-chloro-6-(trifluoromethyl)nicotinate (23.96 g, 0.1 mol) in anhydrous THF (150 mL) and add it dropwise to the prepared sodium 2-methoxyethoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

-

-

Hydrolysis:

-

After the substitution is complete, cool the reaction mixture to room temperature.

-

In a separate beaker, dissolve lithium hydroxide monohydrate (4.2 g, 0.1 mol) in water (50 mL).

-

Add the lithium hydroxide solution to the reaction mixture and stir vigorously at room temperature for 4-6 hours to hydrolyze the ester.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove most of the THF.

-

Dilute the residue with water (200 mL) and wash with ethyl acetate (2 x 100 mL) to remove any unreacted starting material and non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Discussion and Mechanistic Insights

The successful synthesis of the target intermediate hinges on key chemical principles:

-

Esterification: The Fischer esterification in Protocol 1 is an acid-catalyzed equilibrium reaction. The use of excess methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the methyl ester.

-

Nucleophilic Aromatic Substitution (SNAr): The core transformation in Protocol 2 is an SNAr reaction. The pyridine ring is inherently electron-deficient, and this is further enhanced by the strongly electron-withdrawing trifluoromethyl group at the 6-position. This electronic effect makes the 2-position highly susceptible to nucleophilic attack by the 2-methoxyethoxide anion. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled.

Caption: Simplified mechanism of the SNAr reaction.

Conclusion and Future Perspectives

This application note has detailed a representative synthetic route for a key pyridinone-based intermediate used in the production of the herbicide Bicyclopyrone. The protocols provided are based on established chemical principles and offer a practical guide for researchers in the field of agrochemical synthesis. The versatility of the pyridinone core, as demonstrated in this case study, ensures its continued importance as a foundational scaffold for the discovery and development of next-generation crop protection solutions. Future research in this area will likely focus on developing more sustainable and efficient synthetic methods, as well as exploring novel substitutions on the pyridinone ring to access new modes of action and overcome existing resistance challenges.

References

-

Lin, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(23), 7234. Retrieved from [Link]

-

Justia Patents. (2024). Compound, preparation method therefor and application of compound in preparation of bicyclopyrone intermediate. Retrieved from [Link]

-

AERU. (n.d.). Bicyclopyrone (Ref: NOA449280). University of Hertfordshire. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Molecules. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Bicyclopyrone & Degradates. Retrieved from [Link]

- Google Patents. (n.d.). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.

-

Semantic Scholar. (n.d.). The Discovery of Bicyclopyrone. Retrieved from [Link]

-

FAO. (n.d.). 5.3 bicyclopyrone (295) toxicology. Retrieved from [Link]

-

DCU Research Repository. (n.d.). A feasible bench-scale synthetic route to 2-(2-methyl-3- trifluoromethylanilino)nicotinic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Bicyclopyrone & Degradates. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Retrieved from [Link]

- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.

-

Pipzine Chemicals. (n.d.). 6-Oxo-1,6-dihydropyridine-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.

-

ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.

-

PubMed Central. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved from [Link]

-

PubMed. (n.d.). Antiallergy agents. 1. 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters. Retrieved from [Link]

-